molecular formula C4H6O2 B156105 Dihydrofuran-3(2H)-one CAS No. 22929-52-8

Dihydrofuran-3(2H)-one

Cat. No. B156105
Key on ui cas rn: 22929-52-8
M. Wt: 86.09 g/mol
InChI Key: JLPJFSCQKHRSQR-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound (6.54 g, 88%) was prepared from dihydro-3(2H)-furanone D44 (4.54 g, 0.053 mol), dimethylamine hydrochloride (4.9 g, 0.06 mol) and potassium cyanide (3.5 g, 0.054 mol) in water (100 ml) in a similar manner to that described in D1. 1H NMR (CDCl3) δ: 2.15 (1H, m), 2.33 (6H, s), 2.44 (1H, m), 3.69 (1H, d), 4.02-4.13 (2H, m), 4.17 (1H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[O:1]1CCC(=O)C1.Cl.CNC.[C-]#N.[K+].[CH3:14][N:15]([CH3:23])[C:16]1([C:21]#[N:22])[CH2:20][CH2:19]C[CH2:17]1>O>[CH3:14][N:15]([CH3:23])[C:16]1([C:21]#[N:22])[CH2:20][CH2:19][O:1][CH2:17]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(CC1)=O
Name
Quantity
4.9 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
3.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1(CCCC1)C#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1(COCC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.54 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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